

Technical Guide: 1-(4-Chlorophenyl)ethanone Oxime – Characterization & Stability Profile

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Compound of Interest

Compound Name:	1-(4-Chlorophenyl)ethanone oxime
CAS No.:	1956-39-4
Cat. No.:	B157419

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Executive Summary

1-(4-Chlorophenyl)ethanone oxime (CAS: 1956-39-4), also known as 4'-chloroacetophenone oxime, is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. It serves as a precursor for amide derivatives via the Beckmann rearrangement and is frequently employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides.

This guide provides a rigorous physicochemical characterization of the compound, distinguishing it from its ketone precursor (4'-chloroacetophenone). It addresses the geometric isomerism (E/Z) that influences melting point data and outlines stability protocols essential for process safety in drug development.

Physicochemical Characterization

Identity & Constants

A common error in database retrieval is conflating the oxime with its ketone starting material. The data below differentiates these clearly to ensure supply chain integrity.

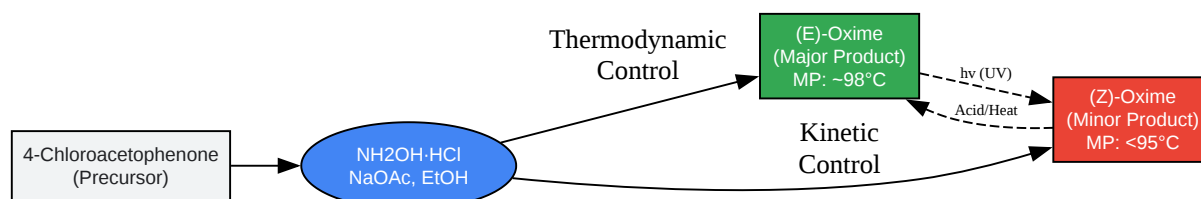
Property	1-(4-Chlorophenyl)ethanone Oxime	4'-Chloroacetophenone (Precursor)
CAS Number	1956-39-4	99-91-2
Molecular Formula		
Molecular Weight	169.61 g/mol	154.59 g/mol
Physical State	White to light yellow crystal	Liquid or low-melting solid
Melting Point	95 – 98 °C (Lit.)	14 – 18 °C

Melting Point & Geometric Isomerism

The melting point of **1-(4-chlorophenyl)ethanone oxime** is not a singular constant but a range dependent on the ratio of its geometric isomers.

- The E-isomer (anti): Typically the thermodynamically stable product formed in standard ethanolic synthesis.
- The Z-isomer (syn): May form under specific kinetic conditions or UV exposure.

Commercially available grades are often mixtures, leading to melting point depression. High-purity E-isomer typically melts at the upper end of the range (97–99 °C).



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Figure 1: Synthesis and geometric isomerism pathways affecting melting point ranges.

Stability Profile & Degradation Pathways

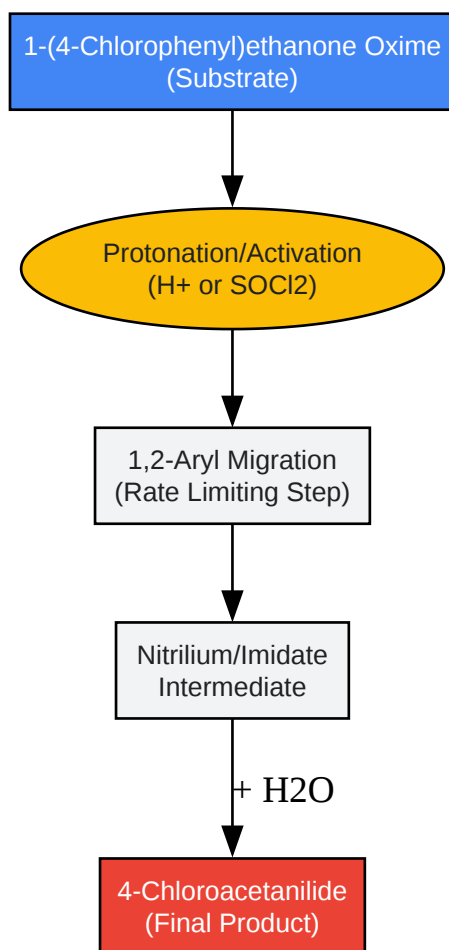
Thermal Stability (DSC/TGA)

Oximes possess a latent instability due to the weak N-O bond.

- Decomposition Onset: generally occurs >180 °C.
- Hazard: Thermal decomposition is exothermic and can be violent in closed systems.
- Process Safety: Differential Scanning Calorimetry (DSC) is mandatory before scaling up. A typical trace will show a sharp endotherm (melting at ~ 96 °C) followed by a broad exotherm (decomposition) at elevated temperatures.

The Beckmann Rearrangement Risk

The primary stability failure mode is the Beckmann Rearrangement. In the presence of acidic impurities (e.g., residual HCl from synthesis) or Lewis acids, the oxime rearranges into 4-chloroacetanilide. This is an irreversible chemical change that alters the melting point and solubility profile.



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Figure 2: The Beckmann Rearrangement pathway, the primary degradation route for this oxime under acidic or thermal stress.

Experimental Protocols

Synthesis & Purification (Self-Validating Protocol)

To ensure accurate melting point determination, the compound must be free of the ketone precursor.

Reagents:

- 4'-Chloroacetophenone (1 eq)[1][2]
- Hydroxylamine hydrochloride (1.2 eq)

- Sodium Acetate (1.5 eq)
- Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

- Dissolution: Dissolve 4'-chloroacetophenone in ethanol.
- Buffering: Add hydroxylamine HCl and Sodium Acetate dissolved in minimal water.
Checkpoint: The solution should be slightly acidic to neutral (pH 5-6).
- Reflux: Heat to reflux for 2–3 hours.
- Validation (TLC): Monitor consumption of ketone (Mobile phase: Hexane/EtOAc 8:2). Do not proceed until the ketone spot disappears.
- Isolation: Cool to room temperature, then to 0°C. The oxime precipitates as white crystals.
- Purification: Recrystallize from Ethanol/Water.
 - Note: Avoid prolonged heating during recrystallization to prevent Beckmann rearrangement.

Melting Point Determination

- Drying: Dry sample in a vacuum desiccator over
for 4 hours to remove solvent inclusions which depress MP.
- Apparatus: Capillary method (e.g., Stuart SMP30 or Büchi).
- Ramp Rate:
 - Fast ramp (10°C/min) to 85°C.
 - Slow ramp (1°C/min) from 85°C to 105°C.
- Observation: Record the temperature of the first liquid meniscus and the clear point.

- Acceptance Criteria: Range should not exceed 2°C (e.g., 96.5 – 98.0 °C).

References

- NIST Chemistry WebBook. (2025). Ethanone, 1-(4-chlorophenyl)- (Ketone Precursor Data). Retrieved from [[Link](#)]
- Organic Chemistry Portal. (2025). Beckmann Rearrangement Mechanism and Conditions. Retrieved from [[Link](#)]

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Sources

- 1. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 2. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]
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